Tetradecyl methacrylate
Overview
Description
Tetradecyl methacrylate is an organic compound with the molecular formula C18H34O2. It is a type of methacrylate ester, specifically the ester of methacrylic acid and tetradecanol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various copolymers and terpolymers .
Mechanism of Action
Target of Action
Tetradecyl methacrylate (TDM) is primarily used as a pour point depressant (PPD) for coal-based diesel . The primary target of TDM is the solid point (SP) of the diesel fuel, which it effectively reduces .
Mode of Action
TDM interacts with the diesel fuel by inhibiting the formation of large wax crystals that can clog fuel lines at low temperatures . It achieves this by disrupting the crystallization process of the paraffin waxes in the fuel, leading to the formation of smaller, more manageable crystals .
Biochemical Pathways
It is known that tdm affects the crystallization behavior of the diesel fuel, which can be considered a physical rather than a biochemical pathway .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of TDM, we can discuss its behavior in the diesel fuel. TDM is added to the fuel at a concentration of 1500 ppm, where it exhibits the best inhibition effect on the solid point (SP) of the fuel
Result of Action
The primary result of TDM’s action is a significant reduction in the solid point (SP) of the diesel fuel. In one study, the SP of coal-based diesel decreased from -4 °C to -42 °C, a decrease of 38 °C . This improves the low-temperature flowability of the diesel fuel, making it more suitable for use in cold environments .
Action Environment
The effectiveness of TDM as a pour point depressant is influenced by the composition of the diesel fuel and the temperature of the environment. TDM is most effective in environments where the temperature falls below the natural solid point of the diesel fuel . Other factors, such as the presence of other additives in the fuel, may also influence the action, efficacy, and stability of TDM .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecyl methacrylate can be synthesized through the esterification of methacrylic acid with tetradecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and tetradecanol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated, and the water formed during the reaction is continuously removed. The product is purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Tetradecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers such as styrene, acrylates, and other methacrylates.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methacrylic acid and tetradecanol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or sodium methoxide are used.
Major Products Formed:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and tetradecanol.
Transesterification: Different methacrylate esters.
Scientific Research Applications
Tetradecyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers and terpolymers for various applications, including coatings, adhesives, and sealants.
Biomedical Applications: Incorporated into drug delivery systems and biomedical devices due to its biocompatibility and ability to form hydrophobic polymers.
Industrial Applications: Used in the formulation of lubricants, plasticizers, and as a component in the production of specialty polymers for specific industrial applications.
Comparison with Similar Compounds
Dodecyl methacrylate: Similar in structure but with a shorter alkyl chain.
Octadecyl methacrylate: Similar in structure but with a longer alkyl chain.
Methacrylic acid esters: A broad category of compounds with varying alkyl chain lengths.
Uniqueness: Tetradecyl methacrylate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and flexibility. This makes it particularly useful in applications where these properties are desired, such as in the formulation of specialty polymers and coatings .
Properties
IUPAC Name |
tetradecyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3/h2,4-16H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHWSYYKQKSSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30525-99-6 | |
Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30525-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9027491 | |
Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
147-154 °C at 0.093 kPa | |
Record name | TETRADECYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5885 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00018 [mmHg], 0.00018 mm Hg @ 25 °C /Estimated/ | |
Record name | Tetradecyl methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | TETRADECYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5885 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2549-53-3 | |
Record name | Tetradecyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2549-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetradecyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64043KD67R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TETRADECYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5885 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of tetradecyl methacrylate in fuel technology?
A1: this compound is frequently used as a key component in the synthesis of pour point depressants (PPDs) for diesel fuel. [, , , , ] These additives are crucial for enhancing the cold flow properties of diesel, particularly in colder climates.
Q2: How do this compound-based polymers function as pour point depressants?
A2: Polymers incorporating this compound interact with wax crystals that form in diesel fuel at low temperatures. [, , ] This interaction modifies the wax crystal morphology, preventing the formation of large, interlocking structures that hinder fuel flow. Specifically, these polymers co-crystallize with the wax molecules, disrupting their regular packing and reducing the pour point of the fuel. []
Q3: What is the significance of the molecular structure of this compound copolymers in their performance as pour point depressants?
A3: The molecular structure of TDMA-based copolymers significantly influences their effectiveness as PPDs. Research indicates that the presence of both polar groups (introduced by co-monomers like maleic anhydride) and the long alkyl side chain of TDMA contribute to their performance. [, , ] The polar groups enhance the interaction with the wax crystals, while the long alkyl chain provides steric hindrance, further disrupting the crystal growth. [, ]
Q4: Beyond fuel additives, what other applications utilize this compound?
A4: this compound is a valuable monomer in the development of amphiphilic block copolymers. [] These copolymers, containing both hydrophobic and hydrophilic segments, can self-assemble into diverse nanostructures in different solvents. This property makes them attractive for applications such as drug delivery, nanoreactors, and templating agents for porous materials. []
Q5: Can you provide an example of how solvent choice impacts the self-assembly of a this compound-containing block copolymer?
A5: Research using a polyferrocenyldimethylsilane-block-poly(this compound-ran-oligo(ethylene glycol) methyl ether methacrylate) copolymer demonstrated the impact of solvent polarity on self-assembly. [] This amphiphilic block copolymer formed ribbon-like micelles in isopropanol, interconnected platelets and fibers in hexanol, rectangular platelets in octane, and uniform ovals in an octane/hexanol mixture. These findings highlight the tunability of TDMA-based materials for controlled nanostructure formation. []
Q6: How does the copolymerization of this compound with other monomers affect its properties?
A6: Copolymerization of TDMA with other monomers allows for fine-tuning the properties of the resulting material. For instance, incorporating monomers with polar groups like maleic anhydride enhances the material's ability to interact with and modify the crystallization of waxes in fuel, improving its performance as a pour point depressant. [, , ] The specific choice of co-monomers and their ratios can be adjusted to target desired characteristics such as solubility, thermal stability, and mechanical strength. [, ]
Q7: Are there any studies on improving the efficiency of this compound-based pour point depressants?
A7: Researchers are exploring strategies to further enhance the effectiveness of TDMA-based PPDs. One approach involves compounding these copolymers with other additives like ethylene-vinyl acetate copolymers. [, ] This synergistic combination has been shown to exhibit superior pour point depression compared to individual components, further improving the cold flow properties of diesel fuel. [, ]
Q8: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A8: Various analytical techniques are crucial for characterizing TDMA and its polymers. Common methods include:
- Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the material. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the molecular structure and composition of the polymers. [, ]
- Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution of polymers. []
- Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the material. []
- Polarizing Microscopy and Differential Scanning Calorimetry (DSC): Employed to study the crystallization behavior and morphology of wax crystals in the presence of TDMA-based PPDs. []
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